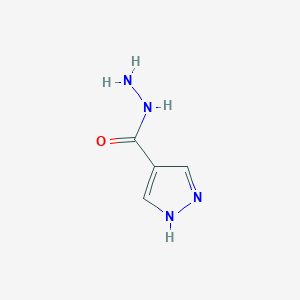

1H-pyrazole-4-carbohydrazide

描述

属性

IUPAC Name |

1H-pyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-8-4(9)3-1-6-7-2-3/h1-2H,5H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSROFSJAIJRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87551-45-9 | |

| Record name | 1H-pyrazole-4-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Hydrazinolysis of Pyrazole Esters

Hydrazinolysis involves the reaction of pyrazole esters with hydrazine to replace the ester group with a carbohydrazide moiety. This method is widely reported for its simplicity and scalability.

Reaction Mechanism

- Substrate Preparation : Ethyl 1H-pyrazole-4-carboxylate is synthesized via cyclization of ethyl acetoacetate with hydrazine hydrate under acidic conditions.

- Hydrazinolysis : The ester group undergoes nucleophilic substitution with hydrazine hydrate in ethanol under reflux.

Example Protocol

| Step | Conditions | Yield | Source |

|---|---|---|---|

| 1. Ester Synthesis | Ethyl acetoacetate + hydrazine hydrate, HCl, 110–120°C | 85–95% | |

| 2. Hydrazinolysis | Ethyl 1H-pyrazole-4-carboxylate + N₂H₄·H₂O, EtOH, reflux, 6–8 h | 53–75% |

Key Optimization :

Cyclization of α,β-Unsaturated Esters with Methylhydrazine

This method involves condensation of difluoroacetyl halides with α,β-unsaturated esters, followed by cyclization with methylhydrazine.

Reaction Pathway

- Substitution : 2,2-Difluoroacetyl halide reacts with α,β-unsaturated esters (e.g., dimethylamino acrylate) under low-temperature conditions.

- Cyclization : Intermediate undergoes condensation with methylhydrazine, followed by acidification to yield the carbohydrazide.

Example Protocol

Critical Parameters :

Hydrazinolysis of Pyrazolo[3,4-b]Pyrimidine Derivatives

This method targets complex pyrazolo-fused systems for functionalization.

Case Study

- Substrate Preparation : Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives are synthesized via multistep reactions.

- Hydrazinolysis : Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes hydrazinolysis to yield the carbohydrazide.

Example Protocol

| Step | Conditions | Yield | Source |

|---|---|---|---|

| 1. Ester Synthesis | Ethoxymethylene cyanoacetate + pyrido-thienopyrimidine, EtOH, reflux | 95% | |

| 2. Hydrazinolysis | Ester + N₂H₄·H₂O, n-butanol, reflux, 6 h | 53% |

Advantage : Retains pyrido-thienopyrimidine core for further derivatization.

Vilsmeier Reaction for Pyrazole-4-Carbaldehyde

The Vilsmeier reagent converts hydrazones to aldehydes, followed by hydrazide formation.

Procedure

- Hydrazone Formation : Methyl ketones react with phenylhydrazine.

- Vilsmeier Reaction : Hydrazone treated with POCl₃/DMF to form aldehyde.

- Hydrazide Synthesis : Aldehyde + hydrazine hydrate yields the carbohydrazide.

Example Protocol

| Step | Conditions | Yield | Source |

|---|---|---|---|

| 1. Hydrazone Formation | Methyl ketone + phenylhydrazine, EtOH, RT | 80–85% | |

| 2. Vilsmeier Reaction | Hydrazone + POCl₃/DMF, 0°C to RT | 70–75% |

Limitation : Requires strict temperature control to avoid side reactions.

Cycloaddition of Thiosemicarbazides

Thiosemicarbazides undergo cyclization to form pyrazole-4-carbohydrazides.

Case Study

- Thiosemicarbazide Synthesis : Pyrazole derivative + phenyl isothiocyanate, KOH, DMF.

- Cyclization : Intermediate + ethyl bromoacetate, reflux.

Example Protocol

| Step | Conditions | Yield | Source |

|---|---|---|---|

| 1. Thiosemicarbazide | Pyrazole + phenyl isothiocyanate, KOH, DMF, RT | 71% | |

| 2. Cyclization | Intermediate + ethyl bromoacetate, reflux, 9 h | 85% |

Application : Forms thiazolidinone derivatives for antimicrobial studies.

Diazotization and Cyclization

Amino-pyrazoles undergo diazotization followed by cyclization to carbohydrazides.

Procedure

- Diazotization : Amino-pyrazole + NaNO₂, HCl, 0–5°C.

- Cyclization : Diazonium salt + hydrazine hydrate, RT.

Example Protocol

| Step | Conditions | Yield | Source |

|---|---|---|---|

| 1. Diazotization | 3-Amino-pyrazole + NaNO₂, HCl, 0–5°C | 60–70% | |

| 2. Cyclization | Diazonium salt + N₂H₄·H₂O, pH 6–7 | 50–60% |

Challenge : Requires careful pH control to avoid decomposition.

Solid-Phase Synthesis

Modern methods employ solid-phase supports for automated synthesis.

Procedure

- Ester Anchoring : Pyrazole-4-carboxylate linked to resin.

- Hydrazinolysis : Resin-bound ester + hydrazine, DMF, RT.

- Cleavage : Acidic conditions release carbohydrazide.

Example Protocol

| Step | Conditions | Yield | Source |

|---|---|---|---|

| 1. Anchoring | Ester + Wang resin, DCC, DMF, RT | 90% | |

| 2. Hydrazinolysis | Resin + N₂H₄·H₂O, DMF, 12 h | 85% |

Advantage : Enables parallel synthesis for combinatorial libraries.

Comparative Analysis of Methods

| Method | Key Reagents | Yield Range | Purity | Scalability |

|---|---|---|---|---|

| Hydrazinolysis | Hydrazine hydrate | 53–95% | >95% | High |

| Vilsmeier Reaction | POCl₃, DMF | 70–75% | 85–90% | Moderate |

| Diazotization | NaNO₂, HCl | 50–70% | 80–85% | Low |

| Solid-Phase Synthesis | Wang resin, DCC | 85–90% | >95% | High (automated) |

Optimal Choice : Hydrazinolysis (Method 1) and solid-phase synthesis (Method 7) are preferred for industrial applications due to high yields and scalability.

化学反应分析

Oxidation Reactions

1H-Pyrazole-4-carbohydrazide undergoes oxidation to yield carboxylic acid derivatives. Key findings include:

Mechanistic Insight : Oxidation typically targets the hydrazide group (–CONHNH₂), converting it to a carboxylic acid (–COOH) under acidic or alkaline conditions .

Reduction Reactions

Reduction of the carbohydrazide group produces amine derivatives:

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| LiAlH₄ in dry ether | 1H-Pyrazole-4-methylamine | 80–85% | |

| NaBH₄ in methanol | Reduced pyrazole hydrazine adducts | 65–70% |

Note : Selective reduction of the hydrazide moiety without affecting the pyrazole ring requires controlled conditions .

Substitution Reactions

The carbohydrazide group participates in nucleophilic substitutions:

| Reagents | Products | Conditions | References |

|---|---|---|---|

| Alkyl halides (R-X) | N-Alkylated pyrazole derivatives | Base (e.g., Et₃N), reflux | |

| Acyl chlorides (R-COCl) | Acylated pyrazole carbohydrazides | DCM, room temperature |

Example : Reaction with benzoyl chloride yields N'-benzoyl-1H-pyrazole-4-carbohydrazide (91% yield) .

Condensation Reactions

Condensation with carbonyl compounds forms hydrazones:

| Reactants | Products | Catalyst | References |

|---|---|---|---|

| Aromatic aldehydes (Ar-CHO) | Pyrazole hydrazones | H₂SO₄ or AcOH, reflux | |

| Heterocyclic ketones | Spirocyclic pyrazole derivatives | DMF-EtOH, 80°C |

Key Application : Hydrazones derived from this compound show antioxidant and antitumor activity .

Cyclization Reactions

Cyclocondensation yields fused heterocycles:

| Reactants | Products | Conditions | References |

|---|---|---|---|

| β-Ketoesters | Pyrazolo[3,4-d]pyridazines | HCl, reflux | |

| Isoxazoles | Aminopyrazole derivatives | NaOH, followed by AcOH |

Mechanism : Base-mediated 5-endo-dig cyclization forms fused rings with high regioselectivity .

Functional Group Interconversion

The carbohydrazide group is versatile in synthesizing heterocyclic analogs:

| Reagents | Products | Key Observations | References |

|---|---|---|---|

| CS₂ in KOH | 1,3,4-Thiadiazole derivatives | Anti-inflammatory activity | |

| NH₂OH·HCl | Oxadiazole analogs | Antimicrobial properties |

科学研究应用

Pharmaceutical Development

1H-Pyrazole-4-carbohydrazide serves as a critical intermediate in the synthesis of pharmaceuticals targeting inflammatory and autoimmune diseases. Its derivatives have been investigated for their potential anti-inflammatory, analgesic, and anti-cancer properties. Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities:

- Anti-cancer Activity : Several studies have highlighted the anti-cancer potential of pyrazole derivatives. For instance, compounds derived from this compound have shown efficacy against various cancer cell lines, including MCF-7 (human breast cancer) and others .

- Anti-inflammatory Properties : Research has demonstrated that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis .

Agricultural Chemicals

The compound is also utilized in the formulation of agrochemicals. It has been shown to enhance crop protection against pests and diseases, thereby improving agricultural productivity. A study on herbicidal activities demonstrated that derivatives of this compound exhibited effective herbicidal properties against common weeds such as Barnyard grass and Rape seed . The following table summarizes some key findings:

| Compound | Herbicidal Activity | Target Weeds |

|---|---|---|

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide | High | Barnyard grass |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide | Moderate | Rape seed |

Biochemical Research

In biochemical research, this compound is employed in studies related to enzyme inhibition. These investigations are crucial for discovering new therapeutic agents. For example, its derivatives have been studied for their inhibitory effects on various enzymes, which can lead to the development of novel drugs targeting metabolic disorders .

Material Science

The compound is being explored for its potential in developing novel materials with specific properties such as improved thermal stability and mechanical strength. Research indicates that incorporating pyrazole derivatives into polymer matrices can enhance their performance characteristics .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent in various methods for detecting and quantifying other compounds in complex mixtures. Its ability to form stable complexes with metal ions makes it valuable in environmental monitoring and quality control processes .

Case Studies

Several case studies illustrate the applications of this compound:

- Case Study on Anti-Cancer Activity : A study published in a peer-reviewed journal demonstrated that specific derivatives showed IC50 values significantly lower than standard treatments, indicating potent anti-cancer activity .

- Agricultural Application : Research conducted at K. J. Somaiya College reported successful synthesis and testing of herbicidal compounds based on this compound, leading to promising results against target weeds .

作用机制

The biological activity of 1H-pyrazole-4-carbohydrazide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound’s mechanism of action often involves the inhibition of specific enzymes or the modulation of receptor activity, leading to therapeutic effects such as reduced inflammation or pain relief .

相似化合物的比较

Table 1: Activity Comparison of Selected Derivatives

Key Findings:

- Antinociceptive Activity: The 4-dimethylaminephenyl derivative (17) exhibits 11-fold greater potency than dipyrone (ED₅₀ = 15.8 mg/kg) due to electron-donating groups enhancing receptor interactions .

- Antifungal Activity : Derivatives with diphenyl ether moieties (e.g., 11o ) show superior activity against Rhizoctonia solani (EC₅₀ = 0.14 µg/mL) compared to carbendazim (EC₅₀ = 0.34 µg/mL), attributed to optimized SDH inhibition .

- Antileishmanial Activity: Bromine and nitro substituents (X=Br, Y=NO₂) enhance activity against Leishmania amazonensis promastigotes, likely due to increased electrophilicity and membrane penetration .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups (EWGs): Derivatives with -NO₂ or -Cl substituents exhibit enhanced antileishmanial and antimicrobial activities, as EWGs increase electrophilicity and target binding .

- Electron-Donating Groups (EDGs): Methoxy (-OCH₃) and dimethylamine (-N(CH₃)₂) groups improve antinociceptive and antioxidant activities by modulating solubility and redox properties .

- Steric Effects: Bulky substituents (e.g., 4-phenoxyphenyl) in antifungal derivatives reduce off-target interactions, enhancing selectivity .

Table 2: Substituent Effects on Bioactivity

| Substituent Type | Example Groups | Impact on Activity | Mechanism |

|---|---|---|---|

| EWG | -NO₂, -Cl, -CF₃ | ↑ Antiparasitic, Antimicrobial | Enhanced electrophilicity |

| EDG | -OCH₃, -N(CH₃)₂ | ↑ Antinociceptive, Antioxidant | Improved solubility, H-bonding |

| Aromatic | Phenyl, Naphthyl | ↑ Antifungal, Cytotoxic | π-π stacking with targets |

Pharmacological and Chemical Comparisons

生物活性

1H-pyrazole-4-carbohydrazide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a member of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The carbohydrazide moiety enhances its biological activity, making it a subject of interest for various therapeutic applications.

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Several studies have reported that derivatives of this compound possess significant antimicrobial properties against various bacterial and fungal strains. For instance, derivatives showed promising results against Escherichia coli and Staphylococcus aureus, indicating potential use as antibacterial agents .

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. Research indicates that certain derivatives can inhibit the proliferation of A549 lung cancer cells and induce apoptosis in tumor cells . A study highlighted that specific derivatives exhibited broad-spectrum antitumor potential with low GI50 values, suggesting effective anticancer properties .

- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory activity in vitro and in vivo. For example, compounds derived from this compound were evaluated in carrageenan-induced paw edema assays, demonstrating significant reduction in inflammation .

- Anticonvulsant and Antidepressant Activities : Other studies suggest that these compounds may possess neuroprotective effects, offering potential as anticonvulsants and antidepressants. The mechanism may involve modulation of neurotransmitter systems .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in disease processes. For instance, they may inhibit cyclooxygenase (COX) enzymes implicated in inflammation .

- Receptor Interaction : Some compounds interact with specific receptors (e.g., cannabinoid receptors) influencing pathways associated with pain and appetite regulation. This interaction can lead to analgesic effects and appetite suppression .

Study on Anticancer Activity

A study conducted by researchers investigated the anticancer properties of various this compound derivatives against A549 lung cancer cells. The results indicated that these compounds inhibited cell growth in a dose-dependent manner, with some derivatives showing IC50 values as low as 10 µM. Furthermore, flow cytometry analysis revealed that these compounds induced apoptosis through the activation of caspase pathways .

Study on Antimicrobial Properties

In a comparative study, several this compound derivatives were tested against common bacterial strains. The results showed that some derivatives had minimum inhibitory concentrations (MIC) ranging from 20 to 40 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like ampicillin. This suggests their potential utility in treating bacterial infections .

Summary Table of Biological Activities

常见问题

Q. What synthetic methodologies are commonly employed to prepare 1H-pyrazole-4-carbohydrazide derivatives?

The synthesis typically involves cyclocondensation or hydrazide functionalization. For example, substituted benzoic acid hydrazides can undergo cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to yield oxadiazole-containing pyrazole derivatives . Another method involves reacting acylhydrazide derivatives with hydrazine hydrate to generate bis-hydrazide compounds, confirmed via IR, NMR, and mass spectrometry .

Q. How are structural and spectral characteristics of this compound derivatives validated?

Key techniques include:

- IR spectroscopy : Detection of NH/NH₂ stretching bands (~3,400–3,163 cm⁻¹) and carbonyl groups (~1,650 cm⁻¹) .

- NMR spectroscopy : Identification of pyrazole protons (δ = 7.12 ppm) and NH₂ groups (δ = 6.99 ppm) in -NMR .

- X-ray crystallography : Refinement using programs like SHELXL for precise determination of bond lengths/angles and crystallographic parameters .

Q. What are the primary biological applications of this compound derivatives in current research?

These compounds exhibit antifungal activity against pathogens like Rhizoctonia solani and Fusarium graminearum. For instance, derivatives bearing diphenyl ether moieties show EC₅₀ values as low as 0.14 μg/mL, outperforming commercial fungicides like carbendazim . Their bioactivity is linked to succinate dehydrogenase (SDH) inhibition, validated via enzymatic assays and molecular docking .

Advanced Research Questions

Q. How can computational tools enhance the design of this compound derivatives with improved bioactivity?

Virtual docking studies (e.g., with SDH enzyme) guide structural optimization. For example, introducing electron-withdrawing groups (e.g., chloro, fluoro) on aromatic rings enhances antifungal potency by improving ligand-receptor interactions . Density Functional Theory (DFT) calculations further predict electronic properties and reactive sites, aiding in rational drug design .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies of pyrazole derivatives?

Contradictions may arise from substituent positioning or assay variability. To resolve this:

Q. How can regioselectivity challenges in pyrazole functionalization be mitigated during synthesis?

Regioselective synthesis often employs directing groups or controlled reaction conditions. For example, N-tosylhydrazones enable regioselective formation of 1H-pyrazole-4-ones under mild conditions, avoiding side products . Microwave-assisted synthesis or catalyst optimization (e.g., Pd/C) can further improve yield and selectivity .

Q. What analytical approaches resolve ambiguities in crystallographic data for pyrazole-based compounds?

Use high-resolution X-ray diffraction paired with SHELXL refinement to address disorder or twinning issues. For macromolecular complexes, SHELXPRO interfaces enable integration of crystallographic data with biochemical validation (e.g., SDH inhibition assays) .

Q. How do electronic and steric effects of substituents influence the antifungal activity of this compound derivatives?

Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance activity by increasing electrophilicity and SDH binding affinity. Conversely, bulky substituents (e.g., diphenyl ether) improve steric complementarity with the enzyme's hydrophobic pockets. Quantitative SAR (QSAR) models correlate logP values and Hammett constants (σ) with bioactivity .

Methodological Considerations

Q. What protocols ensure safe handling of hydrazide intermediates during synthesis?

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact .

- Neutralize excess hydrazine with acetic acid before disposal .

- Monitor reaction progress via TLC to minimize intermediate exposure .

Q. How can researchers validate the purity of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。